molecular formula C8H12N2O2S B13060603 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13060603
M. Wt: 200.26 g/mol
InChI Key: ZBLVUZHGPBOMLW-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpropan-1-amine with phenylisothiocyanate to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The inhibition of key enzymes disrupts essential biological pathways, leading to the antimicrobial and antifungal effects observed.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the 2-methylpropyl group and the carboxylic acid group, which confer distinct chemical properties and biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12)

InChI Key

ZBLVUZHGPBOMLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(SC(=N1)N)C(=O)O

Origin of Product

United States

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